molecular formula C23H30N4O2 B11833392 ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate

ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate

Katalognummer: B11833392
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: CRDQANBYPBJQOJ-JTHBVZDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate typically involves multiple steps, starting from simpler precursors. One common route involves the following steps:

    Formation of the Octahydronaphthalene Core: The core structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution using sodium azide.

    Amination and Benzylation: The amino group is introduced through reductive amination, followed by benzylation using benzyl chloride.

    Esterification: The final step involves esterification with ethyl chloroformate to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azido group or the benzyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide for azido substitution.

    Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted derivatives with different functional groups.

    Hydrolysis: Carboxylic acid and ethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel polymers or materials with unique properties.

    Biological Studies: Investigation of its biological activity and potential as a biochemical probe.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Wirkmechanismus

The mechanism of action of ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3-[(1-benzyl-4-piperidyl)amino]-2-cyanoacrylate: Similar in having a benzylamino group but differs in the core structure and functional groups.

    Aza-crown Compounds: Similar in having azido and benzyl groups but differ in the macrocyclic structure.

Uniqueness

Ethyl (4aR,7S)-7-[(2-azidoprop-2-en-1-yl)(benzyl)amino]-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylate is unique due to its combination of an octahydronaphthalene core with azido and benzylamino groups, providing a versatile scaffold for further functionalization and applications in various fields.

Eigenschaften

Molekularformel

C23H30N4O2

Molekulargewicht

394.5 g/mol

IUPAC-Name

ethyl (4aR,7S)-7-[2-azidoprop-2-enyl(benzyl)amino]-2,3,4,5,6,7-hexahydro-1H-naphthalene-4a-carboxylate

InChI

InChI=1S/C23H30N4O2/c1-3-29-22(28)23-13-8-7-11-20(23)15-21(12-14-23)27(16-18(2)25-26-24)17-19-9-5-4-6-10-19/h4-6,9-10,15,21H,2-3,7-8,11-14,16-17H2,1H3/t21-,23+/m0/s1

InChI-Schlüssel

CRDQANBYPBJQOJ-JTHBVZDNSA-N

Isomerische SMILES

CCOC(=O)[C@@]12CCCCC1=C[C@H](CC2)N(CC3=CC=CC=C3)CC(=C)N=[N+]=[N-]

Kanonische SMILES

CCOC(=O)C12CCCCC1=CC(CC2)N(CC3=CC=CC=C3)CC(=C)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.